molecular formula C11H21FN2O2 B13076313 tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate

tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate

Katalognummer: B13076313
Molekulargewicht: 232.29 g/mol
InChI-Schlüssel: JDXULPYBAYEORK-BDAKNGLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate is a chemical compound with a complex structure that includes a piperidine ring substituted with a fluorine atom and a carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of a fluorinated piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring can enhance binding affinity and selectivity, while the carbamate group can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the piperidine ring and fluorine atom.

    tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate: A related compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate is unique due to the presence of the fluorine atom in the piperidine ring, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C11H21FN2O2

Molekulargewicht

232.29 g/mol

IUPAC-Name

tert-butyl N-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-7-13-6-5-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI-Schlüssel

JDXULPYBAYEORK-BDAKNGLRSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CNCC[C@H]1F

Kanonische SMILES

CC(C)(C)OC(=O)N(C)C1CNCCC1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.